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Compound Name: Quinoline, (1-methylethyl)-

Cat. No.: B073607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the computational modeling of (1-

methylethyl)-quinoline, also known as isopropylquinoline, a versatile heterocyclic compound

with potential applications in drug discovery and materials science. This document outlines

detailed protocols for in silico analysis of its interactions with protein targets, covering molecular

docking, molecular dynamics simulations, and quantitative structure-activity relationship

(QSAR) studies.

Introduction to (1-methylethyl)-quinoline
(1-methylethyl)-quinoline is a derivative of quinoline, a bicyclic aromatic nitrogen heterocycle.[1]

The addition of an isopropyl group can significantly influence its physicochemical properties,

such as lipophilicity and steric profile, thereby modulating its biological activity.[2][3] While

broadly, quinoline derivatives have been investigated for a wide range of pharmacological

activities, including antimicrobial, antiviral, and anticancer effects, the specific interaction profile

of (1-methylethyl)-quinoline is an area of active research.[4][5][6] Computational modeling

provides a powerful tool to elucidate these interactions at a molecular level, guiding lead

optimization and rational drug design.[7]
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Data Presentation: Physicochemical and Predicted
Biological Properties
Quantitative data for (1-methylethyl)-quinoline is summarized below. These parameters are

crucial for developing accurate computational models and interpreting simulation results.

Property Value Reference

Molecular Formula C12H13N [2]

Molecular Weight 171.24 g/mol [8]

CAS Number
135-79-5 (for 6-

isopropylquinoline)
[8]

Predicted LogP 3.4 [3]

Predicted Solubility
Insoluble in water, soluble in

alcohol
[9]

Known Uses
Flavoring agent, fragrance

ingredient
[9][10]

Experimental Protocols for Model Validation
Computational predictions should be validated through experimental assays. The following are

key experimental protocols to characterize the binding and functional effects of (1-methylethyl)-

quinoline.

Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is a label-free technique used to measure the binding kinetics and affinity of small

molecules to a target protein immobilized on a sensor chip.[11][12]

Protocol:

Protein Immobilization: Covalently immobilize the purified target protein onto a CM5 sensor

chip using standard amine coupling chemistry.
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Ligand Preparation: Prepare a series of dilutions of (1-methylethyl)-quinoline in a suitable

running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

Binding Analysis: Inject the different concentrations of (1-methylethyl)-quinoline over the

sensor chip surface.

Data Acquisition: Monitor the change in the SPR signal (response units) over time to obtain

sensorgrams for association and dissociation phases.

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir

binding) to determine the association rate constant (ka), dissociation rate constant (kd), and

the equilibrium dissociation constant (KD).

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Binding Site Mapping
NMR spectroscopy can identify the binding site of a small molecule on a protein by observing

changes in the chemical shifts of protein residues upon ligand binding.[13]

Protocol:

Protein Sample Preparation: Prepare a solution of ¹⁵N-labeled target protein in a suitable

NMR buffer.

Ligand Titration: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein. Titrate increasing

concentrations of (1-methylethyl)-quinoline into the protein sample.

Spectral Acquisition: Acquire an ¹H-¹⁵N HSQC spectrum at each titration point.

Data Analysis: Overlay the spectra and identify residues that show significant chemical shift

perturbations or line broadening. These residues are likely part of or are in close proximity to

the binding site.

Mass Spectrometry (MS) for Binding Stoichiometry
Native mass spectrometry can be used to determine the stoichiometry of the protein-ligand

complex.[14]
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Protocol:

Sample Preparation: Prepare a solution of the target protein and (1-methylethyl)-quinoline in

a volatile buffer (e.g., ammonium acetate).

Electrospray Ionization (ESI): Introduce the sample into the mass spectrometer using a

nano-ESI source under non-denaturing conditions.

Mass Analysis: Acquire the mass spectrum, identifying the mass-to-charge (m/z) ratios of the

apo-protein and the protein-ligand complex.

Data Interpretation: The mass difference between the apo-protein and the complex will

confirm the binding of the ligand and can be used to determine the binding stoichiometry.

Computational Modeling Protocols
The following protocols outline the steps for in silico investigation of (1-methylethyl)-quinoline

interactions with a hypothetical protein target.

Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5]

Protocol:

Protein Preparation:

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

Remove water molecules and any co-crystallized ligands.

Add hydrogen atoms and assign appropriate protonation states for titratable residues.

Perform energy minimization to relieve any steric clashes.

Ligand Preparation:

Generate the 3D structure of (1-methylethyl)-quinoline.
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Assign partial charges and define rotatable bonds.

Perform energy minimization.

Docking Simulation:

Define the binding site on the protein, typically based on the location of a known ligand or

predicted active site.

Run the docking algorithm (e.g., AutoDock, Glide) to generate a series of possible binding

poses.[5]

Pose Analysis:

Score and rank the generated poses based on the docking score.

Visually inspect the top-ranked poses to analyze key interactions (e.g., hydrogen bonds,

hydrophobic interactions) with the protein residues.

Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the protein-ligand complex over

time.[4][15]

Protocol:

System Setup:

Use the best-ranked docked pose of the (1-methylethyl)-quinoline-protein complex as the

starting structure.

Solvate the complex in a periodic box of water molecules.

Add counter-ions to neutralize the system.

Simulation:

Perform an initial energy minimization of the entire system.
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Gradually heat the system to the desired temperature (e.g., 300 K).

Run a production MD simulation for a sufficient time (e.g., 100 ns) under constant

temperature and pressure (NPT ensemble).

Trajectory Analysis:

Analyze the trajectory to assess the stability of the complex (e.g., RMSD, RMSF).

Identify persistent interactions between the ligand and the protein.

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.

3D-Quantitative Structure-Activity Relationship (3D-
QSAR)
3D-QSAR models correlate the biological activity of a series of compounds with their 3D

structural properties.[16]

Protocol:

Dataset Preparation:

Compile a dataset of quinoline derivatives with known biological activity (e.g., IC50 values)

against the target protein.

Molecular Alignment:

Align all molecules in the dataset to a common template.

Descriptor Calculation:

Calculate steric and electrostatic fields for each molecule using methods like Comparative

Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis

(CoMSIA).[16]

Model Building and Validation:
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Use partial least squares (PLS) regression to build a QSAR model.

Validate the model using internal (cross-validation) and external (test set) validation

methods.

Contour Map Analysis:

Generate contour maps to visualize the regions where steric and electrostatic properties

are favorable or unfavorable for activity. This can guide the design of new, more potent

derivatives.

Mandatory Visualizations
Computational Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Computational Modeling of (1-methylethyl)-quinoline
Interactions: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b073607#computational-modeling-of-1-
methylethyl-quinoline-interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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